What are the physical and chemical properties of Diacetoxyiodobenzene?
What are the physical and chemical properties of Diacetoxyiodobenzene?
An In-depth Technical Guide to Diacetoxyiodobenzene: Physical and Chemical Properties
Introduction
(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent with the chemical formula C₆H₅I(OCOCH₃)₂.[1] First synthesized in 1892 by Willgerodt, it has become an indispensable tool in modern organic synthesis.[2] Valued for its role as a mild and selective two-electron oxidant, PIDA offers an environmentally benign alternative to heavy metal oxidants like lead, mercury, and chromium.[2][3] Its low toxicity, ready availability, and ease of handling have contributed to its widespread use in a variety of chemical transformations.[3] This guide provides a comprehensive overview of the physical and chemical properties of diacetoxyiodobenzene, along with experimental protocols and key applications relevant to researchers, scientists, and drug development professionals.
Physical Properties
Diacetoxyiodobenzene is a white to off-white or pale yellow crystalline powder.[2][4][5] It is stable at room temperature when stored in a closed container, though it can be sensitive to light and moisture.[5][6]
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁IO₄ | [1][4] |
| Molar Mass | 322.10 g/mol | [2][7] |
| Melting Point | 158 - 165 °C (316 - 329 °F; 431 - 438 K) | [1][4] |
| Density | ~1.68 - 1.815 g/cm³ (estimate) | [8][9] |
| Vapor Density | 11.11 | [5] |
| Flash Point | 230.1 °C | [10] |
| Dipole Moment | 4.68 D | [11] |
| Refractive Index | n/D 1.444 | [8] |
| LogP | 2.31880 | [10] |
Solubility
Diacetoxyiodobenzene is soluble in a range of organic solvents, including acetic acid, acetonitrile, and dichloromethane.[1][12] It is also soluble in acetone and ethanol.[2] However, it is insoluble in water, with which it reacts, and ether.[1][5]
Molecular and Crystal Structure
As a hypervalent iodine compound, the iodine atom in PIDA exists in a +3 oxidation state.[1] The molecule adopts a T-shaped molecular geometry.[1][13] This can be visualized as a trigonal bipyramid where the phenyl group and two lone pairs of electrons occupy the equatorial positions, while the two oxygen atoms from the acetate groups are in the axial positions.[1][14]
The crystal structure of diacetoxyiodobenzene is orthorhombic with the space group Pnn2.[1] The bond lengths around the iodine atom are approximately 2.08 Å to the phenyl carbon and 2.156 Å to each of the acetate oxygen atoms.[1] The T-shape is distorted, with the C-I-O bond angles being less than 90°.[1] This distortion is explained by the presence of two weaker intramolecular iodine-oxygen interactions, resulting in an overall pentagonal-planar arrangement of bonds around the iodine atom.[1][14]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 23°C): δ 8.09 (d, J=7.3 Hz, 2H), 7.63-7.47 (m, 3H), 2.01 (s, 6H).[9]
-
¹³C NMR (CDCl₃, 23°C): δ 176.5, 135.0, 131.8, 131.0, 121.7, 20.5.[9]
Chemical Properties and Reactivity
Diacetoxyiodobenzene is a versatile oxidizing agent used in a wide array of organic transformations.[1][12] It is known for its ability to facilitate reactions under mild, often metal-free conditions, making it a valuable reagent in green chemistry.[12][15]
Key Chemical Reactions
-
Oxidation of Alcohols: PIDA is used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often in the presence of a catalyst like TEMPO.[16] A key advantage is the avoidance of over-oxidation to carboxylic acids.[16]
-
C-H Bond Functionalization: It can efficiently oxidize C-H bonds, such as in benzylic acetals, without the need for costly metal catalysts.[12][17]
-
Hofmann Rearrangement: PIDA can be used in the Hofmann decarbonylation of N-protected asparagine to produce β-amino-L-alanine derivatives.[1]
-
Suárez Oxidation: This reaction involves the photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[1]
-
α-Functionalization of Ketones: It is employed in the α-acetoxylation and the formation of α-hydroxydimethylketals from ketones.[12]
-
Additions to Olefins: PIDA promotes 1,2-addition reactions to olefins and can be used to activate other heteroatom-containing reagents for addition to double bonds.[12]
-
Synthesis of Heterocycles: This reagent is instrumental in the construction of various heterocyclic rings.[13][18]
-
Carbon-Carbon Bond Cleavage: In the presence of a Lewis acid as a halogen source, PIDA can induce the cleavage of carbon-carbon bonds.[3]
The following diagram illustrates a generalized workflow for an oxidation reaction using Diacetoxyiodobenzene.
Caption: Generalized workflow for an oxidation reaction using PIDA.
The diverse reactivity of diacetoxyiodobenzene is summarized in the following logical diagram.
Caption: Key properties and applications of Diacetoxyiodobenzene.
Experimental Protocols
Synthesis of Diacetoxyiodobenzene
Several methods for the preparation of diacetoxyiodobenzene have been reported.
Method 1: From Iodobenzene and Peracetic Acid (Willgerodt's Method)
This is the original method for the synthesis of PIDA.[1]
-
Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
-
Procedure: Iodobenzene is reacted with a mixture of acetic acid and peracetic acid.[1]
Method 2: From Iodosobenzene and Acetic Acid
-
Reaction: C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
-
Procedure: 2 grams of iodosobenzene are added to 6 ml of glacial acetic acid. The mixture is gently boiled until a clear solution is obtained. After cooling to room temperature, 50 ml of ethyl ether is added to precipitate the product. The colorless crystals are then filtered, washed with ether, and dried.
Method 3: Direct Synthesis from Benzene and Iodine
More recent and direct methods have been developed using stronger oxidizing agents.[1]
-
Reaction (using Potassium Peroxydisulfate): C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄[1]
The following diagram outlines a common laboratory synthesis of Diacetoxyiodobenzene.
Caption: Laboratory synthesis of Diacetoxyiodobenzene.
Purification
-
Recrystallization: Diacetoxyiodobenzene can be purified by recrystallization from 5M acetic acid or benzene.[8] After recrystallization from acetic acid, the crystals should be dried overnight in a vacuum desiccator over CaCl₂.[8] A slight yellowing of the crystal surface upon storage does not typically affect its reactivity.[8]
-
Purity Analysis: The purity of a sample can be determined by treating it with sulfuric acid and then potassium iodide. The liberated iodine is then titrated with a standard thiosulfate solution.[8]
Safety and Handling
Diacetoxyiodobenzene is classified as an irritant.[2] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and protected from light.[5][19]
Conclusion
Diacetoxyiodobenzene is a highly valuable and versatile hypervalent iodine reagent in organic synthesis. Its stability, ease of handling, and role as a mild, selective oxidant make it a powerful tool for a wide range of chemical transformations. Its favorable environmental profile compared to traditional heavy metal oxidants further enhances its appeal in modern, sustainable chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (Diacetoxyiodo)benzene(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (Diacetoxyiodo)benzene | 3240-34-4 [chemicalbook.com]
- 7. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Diacetoxyiodo)benzene CAS#: 3240-34-4 [m.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. (Diacetoxyiodo)benzene | CAS#:3240-34-4 | Chemsrc [chemsrc.com]
- 11. (diacetoxyiodo)benzene [stenutz.eu]
- 12. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. (Diacetoxyiodo)benzene - Wikiwand [wikiwand.com]
- 15. nbinno.com [nbinno.com]
- 16. calibrechem.com [calibrechem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
